molecular formula C25H20FN3OS2 B11320891 2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11320891
M. Wt: 461.6 g/mol
InChI Key: CWNZYVWQNIVKOX-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with fluorophenyl, methylphenyl, and phenylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the substituent groups through various chemical reactions such as nucleophilic substitution and coupling reactions. Specific reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
  • 2-{[(4-Bromophenyl)methyl]sulfanyl}-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
  • 2-{[(4-Methylphenyl)methyl]sulfanyl}-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide lies in its specific substituent groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H20FN3OS2

Molecular Weight

461.6 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-(2-methylphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H20FN3OS2/c1-17-7-5-6-10-21(17)28-24(30)23-22(32-20-8-3-2-4-9-20)15-27-25(29-23)31-16-18-11-13-19(26)14-12-18/h2-15H,16H2,1H3,(H,28,30)

InChI Key

CWNZYVWQNIVKOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=C(C=C4)F

Origin of Product

United States

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